REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]1[O:14][C:9]2=[CH:10][N:11]=[CH:12][CH:13]=[C:8]2[CH:7]=1)CCC.Br[C:24]1[N:28]2[N:29]=[C:30]([Cl:33])[CH:31]=[CH:32][C:27]2=[N:26][CH:25]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.[Cu]I>[Cl:33][C:30]1[CH:31]=[CH:32][C:27]2[N:28]([C:24]([C:6]3[O:14][C:9]4=[CH:10][N:11]=[CH:12][CH:13]=[C:8]4[CH:7]=3)=[CH:25][N:26]=2)[N:29]=1
|
Name
|
2-(tributylstannyl)furo[2,3-c]pyridine
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC=2C(=CN=CC2)O1)(CCCC)CCCC
|
Name
|
|
Quantity
|
676 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C2N1N=C(C=C2)Cl
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
copper (I) iodide
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of dichloromethane and methanol
|
Type
|
FILTRATION
|
Details
|
filtered through an aminophase-silica-gel column
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
Silicagel chromatography gave a solid
|
Type
|
CUSTOM
|
Details
|
that was triturated with a mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=CN2)C2=CC=1C(=CN=CC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 343 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |